Isotopic Purity and 13C Incorporation
As a CRM manufactured under ISO 17034, Aldosterone-13C3 achieves certified isotopic incorporation of 13C3 > 97% and a 13C0 (unlabeled) residual of < 0.5%, as determined by LC-MS using Single Ion Monitoring [1]. This level of isotopic purity ensures minimal cross-signal contribution between the IS and the native analyte, a requirement for accurate IDMS quantitation. In contrast, deuterated analogs (e.g., Aldosterone-d4, Aldosterone-d7) are prone to incomplete labeling and H/D back-exchange, which introduces variability not seen with the carbon-13 label [2].
| Evidence Dimension | Isotopic incorporation purity and unlabeled residual |
|---|---|
| Target Compound Data | 13C3 incorporation > 97%; 13C0 (unlabeled) residual < 0.5% |
| Comparator Or Baseline | Deuterated aldosterone analogs (class-level): Incomplete deuteration common; H/D back-exchange can occur under LC-MS conditions |
| Quantified Difference | >97% isotopic purity for 13C3 vs. variable and generally lower effective purity for deuterated analogs due to exchange |
| Conditions | LC-MS analysis using Single Ion Monitoring (SIM) for 13C3 to 13C0 isotope levels |
Why This Matters
High isotopic purity directly translates to lower background interference, enabling more accurate quantitation of aldosterone at low pg/mL concentrations required for clinical diagnosis of primary aldosteronism.
- [1] Lima H, et al. Development of 13C3-labeled steroid certified reference materials for clinical LC-MS/MS applications. MSACL 2022 Poster #51a. View Source
- [2] Cerilliant. 13C-Labeled Internal Standards for Hormone Analysis by LC-MS/MS. Application Note. View Source
